molecular formula C12H24O2 B1619489 iso-Decyl-acetate CAS No. 69103-24-8

iso-Decyl-acetate

Cat. No.: B1619489
CAS No.: 69103-24-8
M. Wt: 200.32 g/mol
InChI Key: CRKWWBFTYGZTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iso-Decyl-acetate, also known as iso-Decyl ethanoate, is an organic compound belonging to the ester family. It is characterized by its pleasant fruity odor, making it a popular choice in the fragrance and flavor industries. The molecular formula of this compound is C12H24O2, and it is commonly used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iso-Decyl-acetate is typically synthesized through the esterification reaction between iso-Decanol and acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester. The general reaction is as follows: [ \text{CH}3\text{COOH} + \text{C}{10}\text{H}{21}\text{OH} \rightarrow \text{C}{12}\text{H}_{24}\text{O}_2 + \text{H}_2\text{O} ] In this reaction, iso-Decanol (C10H21OH) reacts with acetic acid (CH3COOH) to produce this compound (C12H24O2) and water (H2O).

Industrial Production Methods

In industrial settings, this compound is produced by direct esterification of iso-Decanol with acetic anhydride in the presence of sodium acetate as a catalyst . This method is preferred for large-scale production due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

Iso-Decyl-acetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce iso-Decanol and acetic acid.

    Reduction: this compound can be reduced to iso-Decanol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.

    Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Iso-Decanol and acetic acid.

    Reduction: Iso-Decanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Iso-Decyl-acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in studies related to pheromones and insect behavior due to its fruity odor.

    Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.

    Industry: Utilized in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of iso-Decyl-acetate primarily involves its interaction with olfactory receptors due to its volatile nature and fruity odor. In biological systems, it can act as a ligand for specific receptors, triggering a cascade of molecular events that result in the perception of smell. In chemical reactions, its reactivity is governed by the ester functional group, which can undergo nucleophilic acyl substitution reactions .

Comparison with Similar Compounds

Iso-Decyl-acetate can be compared with other similar esters, such as:

    n-Decyl acetate: Similar in structure but differs in the arrangement of carbon atoms.

    Octyl acetate: Has a shorter carbon chain, resulting in different physical properties.

    Hexyl acetate: Even shorter carbon chain, used in different applications due to its distinct odor profile.

This compound is unique due to its specific carbon chain length and branching, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various industries .

Properties

IUPAC Name

8-methylnonyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-11(2)9-7-5-4-6-8-10-14-12(3)13/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKWWBFTYGZTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1071957
Record name Acetic acid, isodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1071957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69103-24-8
Record name Acetic acid, isodecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069103248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, isodecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, isodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1071957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isodecyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.138
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
iso-Decyl-acetate
Reactant of Route 2
Reactant of Route 2
iso-Decyl-acetate
Reactant of Route 3
Reactant of Route 3
iso-Decyl-acetate
Reactant of Route 4
Reactant of Route 4
iso-Decyl-acetate
Reactant of Route 5
Reactant of Route 5
iso-Decyl-acetate
Reactant of Route 6
Reactant of Route 6
iso-Decyl-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.